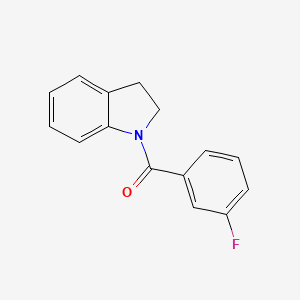

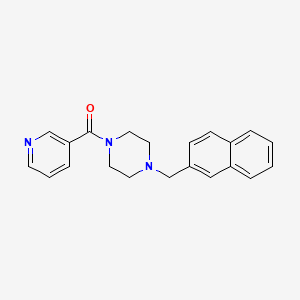

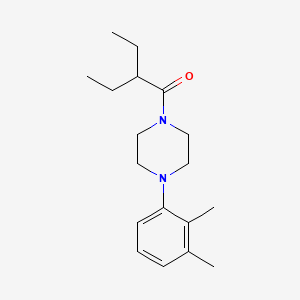

![molecular formula C19H12ClF2N3O2 B5788635 2-chloro-4,5-difluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B5788635.png)

2-chloro-4,5-difluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-4,5-difluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide, also known as PF-06463922, is a small molecule inhibitor that targets the protein kinase BRAF. The BRAF gene is frequently mutated in various forms of cancer, including melanoma, colorectal cancer, and lung cancer. PF-06463922 has shown promise as a potential therapy for these cancers, and its synthesis, mechanism of action, and physiological effects have been extensively studied.

Mécanisme D'action

2-chloro-4,5-difluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide targets the protein kinase BRAF, which plays a key role in the MAPK/ERK signaling pathway. Mutations in the BRAF gene can lead to the constitutive activation of this pathway, which promotes cell proliferation and survival. This compound inhibits the activity of mutant BRAF by binding to it and preventing its activation. This leads to the inhibition of downstream signaling pathways and the induction of apoptosis in cancer cells.

Biochemical and Physiological Effects

This compound has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. In addition to inhibiting the growth of cancer cells, this compound has been shown to induce cell cycle arrest, inhibit angiogenesis, and enhance the activity of immune cells. This compound has also been shown to be well-tolerated in animal models, with no significant toxicity observed.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-chloro-4,5-difluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide is its specificity for BRAF, which makes it a useful tool for studying the role of this protein in cancer. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of this compound is that it may not be effective in all BRAF-mutant cancers, as some tumors may develop resistance to the drug over time.

Orientations Futures

There are several potential future directions for research on 2-chloro-4,5-difluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide. One area of interest is the development of combination therapies that include this compound, as this may enhance its efficacy and overcome resistance. Another area of interest is the identification of biomarkers that can predict response to this compound, which may help to identify patients who are most likely to benefit from the drug. Finally, further research is needed to better understand the long-term effects of this compound on cancer cells and the immune system.

Méthodes De Synthèse

2-chloro-4,5-difluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide can be synthesized using a multistep process involving several chemical reactions. The synthesis begins with the preparation of 4-chloro-2,5-difluorobenzoic acid, which is then converted into 2-chloro-4,5-difluorobenzonitrile. The benzoyl chloride derivative of 2-aminopyridine is then added to the nitrile to form the corresponding amide, which is subsequently converted into this compound through a series of chemical reactions.

Applications De Recherche Scientifique

2-chloro-4,5-difluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. In these studies, this compound has been shown to inhibit the growth of BRAF-mutant cancer cells, both in vitro and in vivo. This compound has also been shown to be effective in combination with other cancer therapies, such as MEK inhibitors and immune checkpoint inhibitors.

Propriétés

IUPAC Name |

2-chloro-4,5-difluoro-N-[2-(pyridin-2-ylcarbamoyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClF2N3O2/c20-13-10-15(22)14(21)9-12(13)19(27)24-16-6-2-1-5-11(16)18(26)25-17-7-3-4-8-23-17/h1-10H,(H,24,27)(H,23,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PREHQYPAZODNKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)NC(=O)C3=CC(=C(C=C3Cl)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClF2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47194414 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

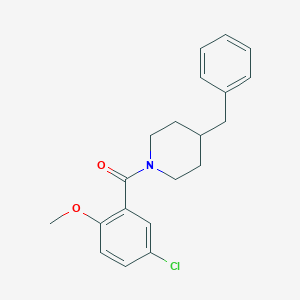

![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbonitrile](/img/structure/B5788554.png)

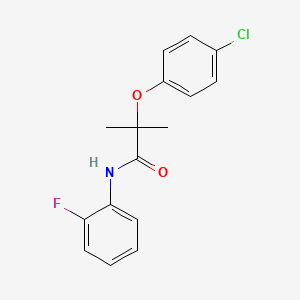

![2-[(cyanomethyl)thio]-7-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5788587.png)

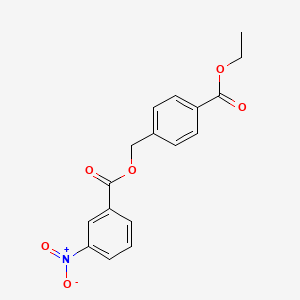

![N-[4-(butyrylamino)phenyl]nicotinamide](/img/structure/B5788604.png)

![ethyl 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5788631.png)

![N-(3-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5788659.png)